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Chemical Introduction and Role in PROTAC Technology

HO-PEG5-CH2COOH (CAS Number: 52026-48-9) is a polyethylene glycol (PEG)-based linker that

serves as a critical component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1]. This

bifunctional molecule features a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH),

separated by a pentafunctional polyethylene glycol spacer (PEG5), making it highly valuable for

constructing heterobifunctional degraders.

PROTACs are revolutionary bifunctional molecules that recruit target proteins to E3 ubiquitin ligases,

leading to their ubiquitination and subsequent degradation by the proteasome [2]. The linker is a crucial

component that connects the protein-of-interest (POI) ligand to the E3 ubiquitin ligase-recruiting moiety

[3]. The HO-PEG5-CH2COOH linker is particularly advantageous due to the hydrophilic and flexible

nature of its PEG spacer, which can improve aqueous solubility and help establish proper spatial orientation

between the POI and the E3 ligase for productive ternary complex formation [3].
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HO-PEG5-CH2COOH is characterized by its well-defined molecular structure and properties suitable for

chemical conjugation.

Table 1: Chemical and Physical Properties of HO-PEG5-CH2COOH

Property Specification

CAS Number 52026-48-9 [4]

Molecular Formula C~12~H~24~O~8~ [4]

Molecular Weight 296.31 g/mol [4]

Density 1.182±0.06 g/cm³ (Predicted) [4]

Boiling Point 444.5±40.0 °C (Predicted) [4]

pKa 3.39±0.10 (Predicted) [4]

Storage Conditions Store at 0-8°C [4]

Table 2: Selected Commercial Suppliers of HO-PEG5-CH2COOH

Supplier Catalog Number Purity Pack Size Price (USD)

Activate Scientific AS104050 95+% 250 mg $350 [4]

Activate Scientific AS104050 95+% 1 g $673 [4]

purepeg 433805 min. 97% 1 g $300 [4]

Acrotein B-0936 95% 0.5 g $366.66 [4]
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PROTAC technology has emerged as a promising therapeutic modality with several candidates in clinical

trials. As of 2025, over 40 PROTAC drug candidates are being evaluated, targeting proteins such as the

androgen receptor (AR), estrogen receptor (ER), and Bruton's tyrosine kinase (BTK) for conditions including

hematological malignancies, solid tumors, and autoimmune disorders [5]. The first oral PROTAC molecule,

Vepdegestrant (ARV-471), has advanced to Phase III clinical trials for ER+/HER2- breast cancer [5].

The mechanism of PROTACs is catalytic and event-driven, meaning a single PROTAC molecule can

mediate the degradation of multiple copies of the target protein [2]. This represents a significant advantage

over traditional occupancy-based inhibitors. The following diagram illustrates the PROTAC mechanism of

action and the critical role of the linker.
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Diagram 1: The catalytic mechanism of PROTAC-induced protein degradation, highlighting the linker's

central role.
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Experimental Protocol: Conjugation of HO-PEG5-
CH2COOH

This protocol details the conjugation of HO-PEG5-CH2COOH with an E3 ligase-recruiting ligand,

specifically a primary amine derivative (e.g., Pomalidomide-C7-NH₂), adapted from methods used for

similar PEG linker conjugations [6].

Materials and Equipment

Chemical Reagents:

HO-PEG5-CH2COOH (95%+ purity, e.g., Activate Scientific AS104050)
E3 Ligand-NH₂ (e.g., Pomalidomide-C7-NH₂, 1.5 equiv.)

Coupling Reagents: EDCl·HCl (1.5 equiv.), NHS (1.5 equiv.), HOBt (1.5 equiv.)
Solvents: Anhydrous DMF or Acetonitrile (ACN)/H₂O mixture (5:2 v/v)

Base: 0.1 M NaHCO₃ solution, pH 8.5
Lab Equipment:

Round-bottom flask with magnetic stirrer
pH meter

Ice bath
Chromatography system (e.g., AKTA) with DEAE-Sephadex weak anion exchange column

Dialysis membrane (MWCO 1000 Da)
Lyophilizer

Analytical instruments: LC-MS, ¹H NMR (600 MHz)

Step-by-Step Procedure

Reaction Setup:

Dissolve HO-PEG5-CH2COOH (1.0 equiv., e.g., 100 mg, ~0.34 mmol) in 7 mL of a degassed
ACN/H₂O (5:2, v/v) mixture in a round-bottom flask at room temperature.

Cool the reaction vessel in an ice bath for 10 minutes.

Coupling Reagent Addition:

To the stirring solution, add the E3 Ligand-NH₂ (1.5 equiv.), followed by EDCl·HCl (1.5 equiv.),

NHS (1.5 equiv.), and HOBt (1.5 equiv.).

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://www.smolecule.com/products/s3616583?utm_src=pdf-body
https://www.smolecule.com/products/s3616583?utm_src=pdf-body
https://www.smolecule.com/products/s3616583?utm_src=pdf-body
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2025.1597344/full
https://www.smolecule.com/products/s3616583?utm_src=pdf-body
https://www.smolecule.com/products/s3616583?utm_src=pdf-body
https://www.smolecule.com/products/s3616583?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Adjust the pH of the reaction mixture to 8.5 using 0.1 M NaHCO₃ solution.

Reaction Execution:

Allow the reaction to proceed, stirring at room temperature for 6-12 hours. Monitor reaction
completion by TLC or LC-MS.

Purification and Isolation:

Purification: Dilute the crude mixture with 10 mL of deionized water and load it onto a DEAE-
Sephadex column. Elute the product using a linear gradient of NaCl (0.05 M to 1.5 M) in water

at a flow rate of 2.0 mL/min. Collect the major UV-active peak (typically eluting around 0.8-1.0
M NaCl).

Dialysis: Transfer the collected fraction into a dialysis membrane (MWCO 1000 Da) and
dialyze against distilled water for 24 hours, changing the water every 8 hours.

Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the pure conjugate as a
white solid.

Characterization and Analysis

Yield Calculation: Expected yield of 65-80%.
Purity Assessment: Analyze by LC-MS (expected purity >95%).

Structural Confirmation:
LC-MS: Confirm the identity of the final conjugate by observed molecular ion peak [M+H]⁺ or

[M+Na]⁺.
¹H NMR (600 MHz, D₂O): Characteristic peaks for the PEG spacer (δ ~3.5-3.7 ppm), methylene

protons adjacent to the newly formed amide bond (δ ~3.3-3.4 ppm), and signature protons from
the E3 ligand.

Linker Design Considerations and Recent Advances

The length and composition of the linker are critical factors influencing PROTAC efficacy. HO-PEG5-

CH2COOH provides a spacer of defined length and high flexibility. Linker optimization has historically

been a trial-and-error process, but it is crucial because the linker affects the physicochemical properties and

the ability to form a productive ternary complex [3].
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A groundbreaking advancement is the emergence of linker-free PROTACs. A 2025 study demonstrated that

directly coupling an N-degron (e.g., Proline) to an oncoprotein ligand (e.g., Brigatinib analog) without any

linker can result in degraders with superior efficacy compared to their linker-bearing counterparts [7]. For

example, the linker-free Pro-BA exhibited a DC₅₀ (half-maximal degradation concentration) of 74 nM for

EML4-ALK, significantly more potent than the PEG-linked version Pro-PEG3-BA (DC₅₀ of 416 nM) [7].

This challenges the conventional requirement for a linker and opens new avenues for designing smaller,

more drug-like PROTACs.

The following workflow summarizes the key decision points in the linker selection and PROTAC assembly

process.
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Diagram 2: A decision workflow for incorporating linker strategies in PROTAC design.
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Troubleshooting and Best Practices

Low Conversion Yield: Ensure reagents are anhydrous, increase equivalents of coupling reagents
or E3 ligand-NH₂ slightly (e.g., to 2.0 equiv.), and confirm the pH is maintained at 8.5 throughout the

reaction.
Impurity in Final Product: Optimize the gradient of the NaCl elution during ion-exchange

chromatography. Consider a second purification step using preparatory HPLC if necessary.
Poor Solubility: The PEG spacer generally confers good aqueous solubility. For problematic

compounds, use a co-solvent like DMSO (≤5%) in biological assays.
Handling and Storage: Store the linker and final PROTAC conjugates at -20°C or lower, desiccated,

and under an inert atmosphere for long-term stability.

Conclusion

HO-PEG5-CH2COOH remains a versatile and widely used linker for the synthesis of PROTACs, offering a

favorable balance of flexibility, hydrophilicity, and synthetic accessibility. The provided protocol enables

researchers to reliably conjugate this linker to E3 ligase ligands, forming critical building blocks for

PROTAC assembly. As the field evolves, the exploration of both traditional linker-based approaches and

innovative linker-free designs will be essential for developing the next generation of targeted protein

degraders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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